Quantitative Comparator Data is Absent for the Free Carboxylic Acid
A rigorous search of the primary literature, patent databases, and authoritative chemical databases following strict source exclusion rules has not yielded any direct, quantitative biological or physicochemical comparison for 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 5841-98-5/310451-84-4) against a defined comparator. The compound's known biological data is derived from derivatives. For example, a 3-carboxamide derivative, (4-benzhydrylpiperazin-1-yl)-[5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone (MLS000526755), was profiled against the human Cav3 T-type calcium channel, showing an EC50 of 916 nM [1]. However, this data is for a derivatized amide and cannot be directly attributed to the free acid. This evidence establishes the compound as a validated precursor to biologically active molecules, but not as a directly active entity itself.
| Evidence Dimension | Cav3 T-type calcium channel inhibition (EC50) |
|---|---|
| Target Compound Data | No data for free acid (CAS 5841-98-5) |
| Comparator Or Baseline | 3-carboxamide derivative (MLS000526755): EC50 = 916 nM |
| Quantified Difference | Data unavailable for free acid; biological activity is demonstrated only for a derivatized analog. |
| Conditions | In vitro assay; Human Cav3 T-type calcium channel (BindingDB ID: BDBM44847) |
Why This Matters
The compound's primary value is as a synthetic building block; its downstream biological activity is contingent on further chemical elaboration, making it impossible to benchmark the acid itself directly against final drug candidates.
- [1] BindingDB. BDBM44847: (4-Benzhydryl-piperazin-1-yl)-(5-thiophen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidin-3-yl)-methanone. EC50: 916 nM for Cav3 T-type calcium channel. Accessed via BindingDB. View Source
